

Analytical Application Note: Morpholine-3-Carboxylic Acid Hydrochloride Characterization

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>Morpholine-3-carboxylic acid hydrochloride</i>
CAS No.:	66937-99-3
Cat. No.:	B1418885

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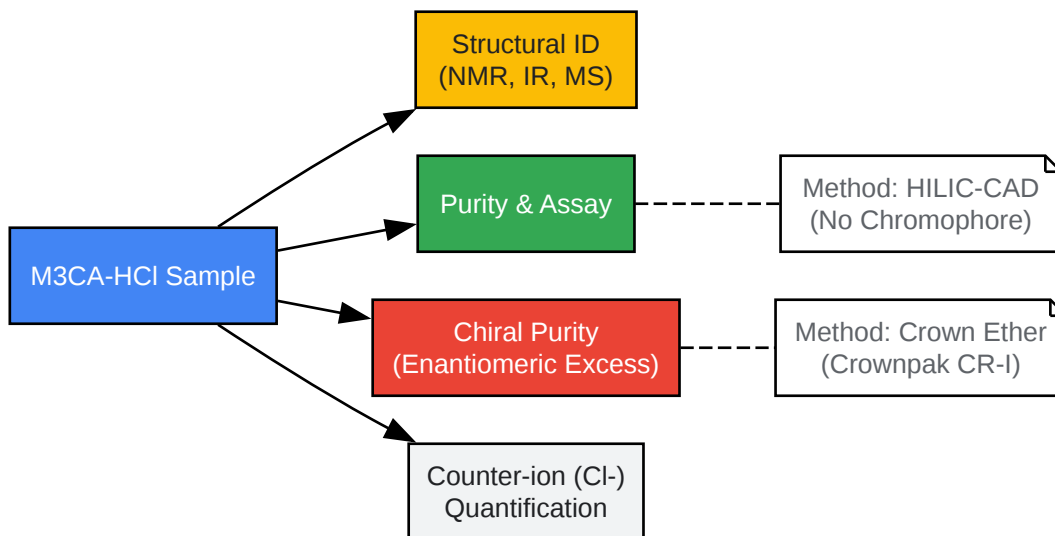
Introduction & Strategic Overview

Morpholine-3-carboxylic acid hydrochloride (M3CA-HCl) is a critical chiral building block in the synthesis of peptidomimetics and heterocyclic pharmaceutical intermediates. Its structural features—a secondary amine, a carboxylic acid, and a chiral center at the C3 position—present specific analytical challenges:

- **Lack of Chromophore:** The molecule lacks a conjugated π -system, rendering standard UV detection (254 nm) ineffective.
- **High Polarity:** As an amino acid salt, it exhibits poor retention on standard C18 Reversed-Phase HPLC.
- **Chirality:** Enantiomeric purity is critical for downstream biological activity.

This guide moves beyond generic protocols, offering a targeted "Decision Tree" approach using HILIC-CAD for assay/purity and Chiral Crown Ether Chromatography for enantiomeric excess.

Analytical Workflow Diagram



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Figure 1: Integrated analytical workflow for M3CA-HCl characterization, highlighting method selection based on molecular properties.

Physicochemical Profile

- Chemical Formula:

[1]

- Molecular Weight: 167.59 g/mol [1][2]
- Appearance: White to off-white crystalline solid.
- Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol; insoluble in non-polar solvents (Hexane, DCM).
- pKa: Carboxylic acid (~2.5), Secondary Amine (~8.5).

Protocol 1: Structural Identification (NMR & MS)[3]

Objective: Confirm the scalar connectivity and salt formation.

A. Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Expected Signal:
 - (Free base): m/z 132.1
 - Note: The HCl salt dissociates in the MS source; you will observe the cation of the free amino acid.

B. Nuclear Magnetic Resonance (^1H NMR)

Solvent:

(Preferred for salt solubility and exchange of labile protons) or DMSO-

. Field Strength:

MHz.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
4.10 - 4.25	dd or m	1H	H-3 (Methine)	Deshielded by adjacent -COOH and . Characteristic chiral center signal.
3.90 - 4.05	m	1H	H-2 (Ring)	Protons adjacent to Oxygen are deshielded (~3.5-4.0 range).
3.70 - 3.85	m	2H	H-6 (Ring)	Protons adjacent to Oxygen.
3.30 - 3.50	m	1H	H-2' (Ring)	Diastereotopic partner to H-2.
3.10 - 3.25	m	2H	H-5 (Ring)	Protons adjacent to Nitrogen.

Note: In DMSO-

, broad singlets for

(~10-12 ppm) and

(~9.0 ppm) may be visible. In

, these exchange and disappear.

Protocol 2: Purity & Assay (HILIC-CAD)

Challenge: M3CA-HCl has negligible UV absorbance above 210 nm. Low-UV detection (200-210 nm) is prone to noise from mobile phase interference. Solution: Charged Aerosol Detection (CAD) is the gold standard for non-chromophoric, non-volatile analytes. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain this polar zwitterion.

Method Parameters

- Column: Waters XBridge Amide or Thermo Accucore HILIC (3.5 μm , 4.6 x 150 mm).
- Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Buffer).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:

Time (min)	% A (Buffer)	% B (ACN)
0.0	10	90
10.0	40	60
12.0	40	60
12.1	10	90

| 17.0 | 10 | 90 |

- Flow Rate: 1.0 mL/min.
- Detector: CAD (Evaporation Temp: 35°C).
- Sample Diluent: 80:20 ACN:Water (to match initial mobile phase conditions and prevent peak distortion).

Why this works: The high organic starting condition (90% ACN) induces retention of the polar morpholine ring via water-layer partitioning. The ammonium formate buffer suppresses ion-exchange interactions with silanols, ensuring sharp peak shapes.

Protocol 3: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the (S)-enantiomer vs. (R)-enantiomer. Challenge: Standard polysaccharide columns (OD/AD) often fail for free amino acids without derivatization. Solution: Crown Ether Columns (e.g., Daicel Crownpak CR-I) are specifically designed to complex with primary/secondary amines containing an alpha-carboxylic acid.

Method Parameters

- Column: Daicel Crownpak CR-I(+) or CR(+), 4.0 x 150 mm.
- Mobile Phase: Perchloric Acid () pH 1.5 to 2.0 (typically 16.3 g in 1L Water).
 - Note: Methanol (10-15%) can be added to reduce retention time if necessary.
- Temperature: 25°C (Lower temperatures, e.g., 10-15°C, often improve resolution for crown ethers).
- Flow Rate: 0.4 - 0.8 mL/min.
- Detector: UV 200 nm (or CAD if available). While UV is weak, the high concentration required for impurity analysis often allows detection at 200-210 nm using high-purity acids.
- Mechanism: The ammonium group of M3CA complexes with the crown ether oxygen atoms. The chiral fit determines retention time.

Protocol 4: Counter-ion Quantification (Chloride)

Since the stoichiometry of the salt affects the molecular weight used in dosing, confirming the mono-hydrochloride form is essential.

Method: Potentiometric Titration.

- Titrant: 0.1 N Silver Nitrate ().

- Solvent: Water + 5% Nitric Acid (to prevent silver oxide formation).
- Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Silver Ring Electrode.
- Endpoint: Inflection point of potential vs. volume.
- Calculation:

Theoretical Chloride for Monohydrochloride: ~21.1%

References

- Chiral Separation of Amino Acids: Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+).
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Sources

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- 2. Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]
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